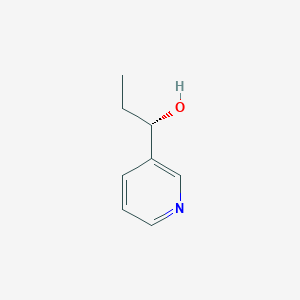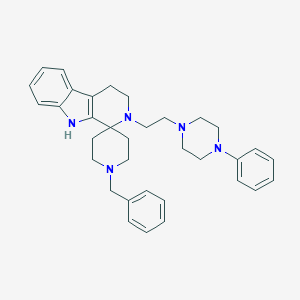
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine, also known as TCB-2, is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in 1998 by a team of researchers at the University of Innsbruck, Austria. TCB-2 is a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, perception, and behavior. TCB-2 has been extensively studied for its potential applications in scientific research.
作用機序
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine acts as a selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor. Upon binding to the receptor, 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine induces a conformational change that activates the G protein signaling pathway. This leads to the activation of various downstream signaling pathways, including the phospholipase C, phospholipase A2, and mitogen-activated protein kinase pathways. The activation of these pathways results in the modulation of various cellular processes, including neurotransmitter release, gene expression, and cell proliferation.
生化学的および生理学的効果
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in the regulation of mood, cognition, and behavior. 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine has also been shown to have anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of serotonin signaling on specific cellular processes. However, 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine is a synthetic compound that may have potential limitations in terms of its pharmacokinetics and pharmacodynamics. It may also have potential off-target effects that need to be carefully evaluated.
将来の方向性
There are several future directions for research on 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine. One potential direction is the development of 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine analogs that have improved pharmacokinetic and pharmacodynamic properties. Another direction is the study of the role of the 5-HT2A receptor in various physiological and pathological conditions, such as pain, inflammation, and cancer. The development of novel therapeutic agents that target the 5-HT2A receptor may have potential applications in the treatment of these conditions. Overall, 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine is a promising compound that has potential applications in scientific research and drug discovery.
合成法
The synthesis of 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine involves several steps, starting from the reaction of tryptamine with 3-bromo-1-propanol to obtain the intermediate compound. This intermediate is then reacted with 1-phenyl-4-piperazinecarboxylic acid to yield the key intermediate, which is further reacted with benzylpiperidine to give the final product. The synthesis of 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine is a complex process that requires expertise in organic chemistry.
科学的研究の応用
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine has been used in scientific research to study the role of the 5-HT2A receptor in various physiological and pathological conditions. It has been shown to have potential applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine has also been used to study the effects of serotonin on the cardiovascular system, as well as the regulation of appetite and body weight.
特性
CAS番号 |
132054-05-8 |
|---|---|
製品名 |
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine |
分子式 |
C34H41N5 |
分子量 |
519.7 g/mol |
IUPAC名 |
1'-benzyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,4'-piperidine] |
InChI |
InChI=1S/C34H41N5/c1-3-9-28(10-4-1)27-37-19-16-34(17-20-37)33-31(30-13-7-8-14-32(30)35-33)15-18-39(34)26-23-36-21-24-38(25-22-36)29-11-5-2-6-12-29/h1-14,35H,15-27H2 |
InChIキー |
HKDUSDZSIOLYHL-UHFFFAOYSA-N |
SMILES |
C1CN(C2(CCN(CC2)CC3=CC=CC=C3)C4=C1C5=CC=CC=C5N4)CCN6CCN(CC6)C7=CC=CC=C7 |
正規SMILES |
C1CN(C2(CCN(CC2)CC3=CC=CC=C3)C4=C1C5=CC=CC=C5N4)CCN6CCN(CC6)C7=CC=CC=C7 |
その他のCAS番号 |
132054-05-8 |
同義語 |
2-(2-(1-phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine PPET |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



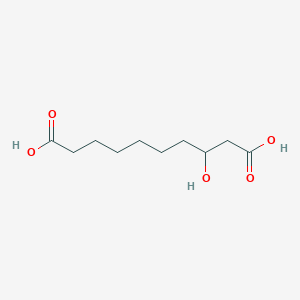
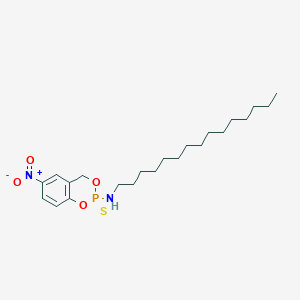
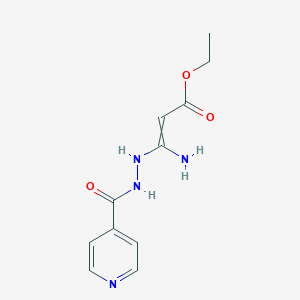
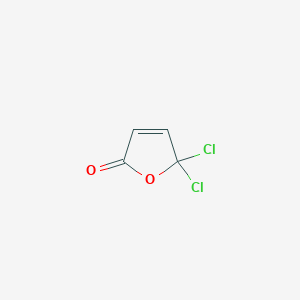
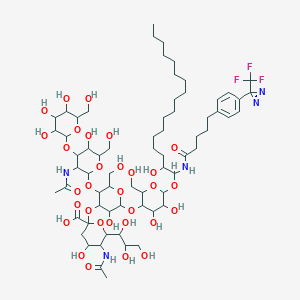
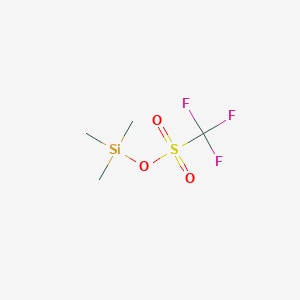
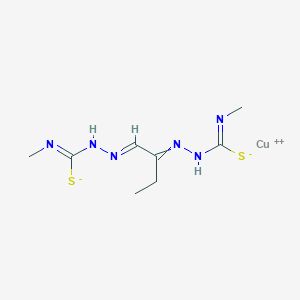
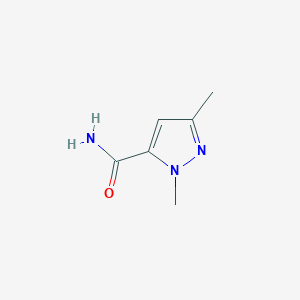
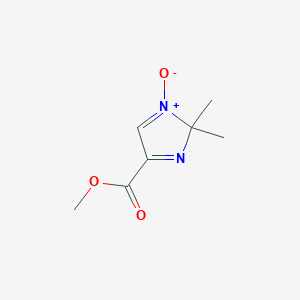
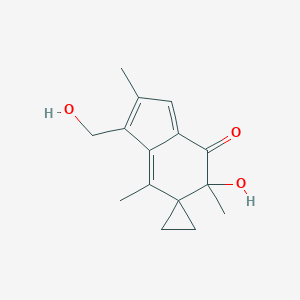
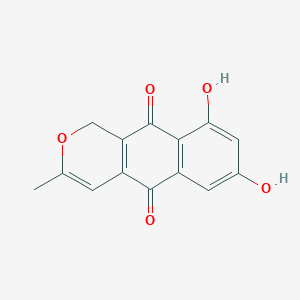
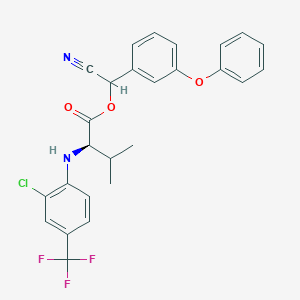
![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)
